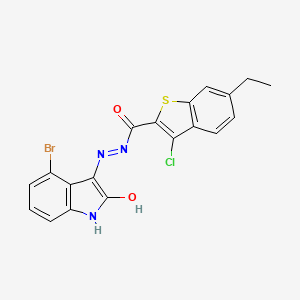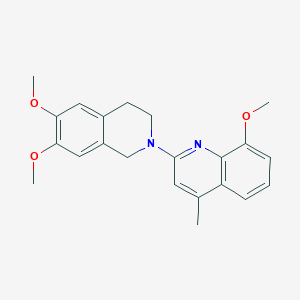![molecular formula C20H22N2O3S B5964712 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964712.png)
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide, also known as CTAP, is a small molecule that has been widely used in scientific research. It is a selective antagonist of the mu-opioid receptor, which plays a crucial role in pain management and addiction. CTAP has been used to study the mechanisms of opioid receptor signaling and the physiological effects of opioid drugs.
Mechanism of Action
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide binds to the mu-opioid receptor and prevents the binding of endogenous opioid peptides, such as enkephalins and endorphins, as well as exogenous opioid drugs, such as morphine and fentanyl. This results in the inhibition of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels, which leads to a decrease in neuronal excitability and the modulation of pain perception.
Biochemical and Physiological Effects:
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is a potent and selective antagonist of the mu-opioid receptor, with little or no activity at other opioid receptors. 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been shown to inhibit the analgesic effects of morphine and other opioids in animal models, indicating its potential as a tool for studying the mechanisms of opioid tolerance and dependence. In addition, 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been shown to have anxiogenic effects in animal models, suggesting a potential role in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of the mu-opioid receptor, which allows for the specific targeting of this receptor in experiments. 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has some limitations. It has a relatively short half-life, which limits its usefulness in in vivo experiments. In addition, 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the research on 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. One direction is the development of new opioid receptor ligands based on the structure of 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide. These ligands could have improved selectivity and efficacy, which could lead to the development of new drugs for pain management and addiction. Another direction is the investigation of the role of the mu-opioid receptor in other physiological processes, such as immune function and inflammation. Finally, the use of 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide in combination with other drugs or therapies could lead to new treatments for pain, addiction, and other disorders.
Synthesis Methods
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and Fmoc-based peptide synthesis. The most commonly used method is solid-phase peptide synthesis, which involves the stepwise assembly of the peptide chain on a solid support. The synthesis of 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide typically involves the coupling of the pyrrolidine and thiophene moieties to a resin-bound amino acid, followed by the introduction of the chromene moiety using a linker. The final step involves the cleavage of the peptide from the resin and purification by HPLC.
Scientific Research Applications
5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been used extensively in scientific research to study the mechanisms of opioid receptor signaling and the physiological effects of opioid drugs. It has been used to investigate the role of the mu-opioid receptor in pain management, addiction, and tolerance. 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has also been used to study the interaction of opioid receptors with other neurotransmitter systems, such as the dopamine and serotonin systems. In addition, 5-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide has been used to develop new opioid receptor ligands with improved selectivity and efficacy.
properties
IUPAC Name |
5-[1-[(8-methoxy-2H-chromen-3-yl)methyl]pyrrolidin-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-16-6-2-4-14-10-13(12-25-19(14)16)11-22-9-3-5-15(22)17-7-8-18(26-17)20(21)23/h2,4,6-8,10,15H,3,5,9,11-12H2,1H3,(H2,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUPNMHNYAYLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=C2)CN3CCCC3C4=CC=C(S4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5964637.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5964641.png)

![2-nitro-4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5964651.png)
![2-(3,4-dichlorophenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B5964653.png)
![2-(methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B5964657.png)
![{2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5964666.png)
![1-[2-(4-{[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-2-oxoethyl]-2-pyrrolidinone](/img/structure/B5964674.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]prolinamide](/img/structure/B5964688.png)

![2-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-4-methylphenol](/img/structure/B5964695.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5964698.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5964706.png)
